PI3Kα Affinity: Sub‑Nanomolar Ki Confirmed by X‑Ray Co‑Crystal Structure
The target compound exhibits a Ki of 0.436 nM against mouse PI3Kα in a biochemical assay . This sub‑nanomolar affinity is corroborated by a co‑crystal structure with PI3Kγ (PDB: 4FA6), which confirms an ATP‑competitive binding mode at 2.70 Å resolution . In contrast, the widely cited dual PI3K/mTOR inhibitor PI‑103 (a pyridofuropyrimidine) shows a PI3Kα IC50 of approximately 2 nM , while NVP‑BEZ235 (an imidazoquinoline) reports a PI3Kα IC50 of approximately 4 nM . Although assay formats differ (Ki vs. IC50), the target compound’s Ki places it among the most potent PI3Kα binders in the pyrido[4,3-d]pyrimidin-5(6H)-one class.
| Evidence Dimension | PI3Kα inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.436 nM (mouse PI3Kα) |
| Comparator Or Baseline | PI-103 IC50 ≈ 2 nM; NVP-BEZ235 IC50 ≈ 4 nM (human PI3Kα) |
| Quantified Difference | Target Ki is approximately 4.6‑fold lower than PI‑103 IC50 and 9.2‑fold lower than NVP‑BEZ235 IC50 (note: Ki vs. IC50 comparison is qualitative) |
| Conditions | Biochemical kinase inhibition assay with mouse PI3Kα; PI-103 and NVP-BEZ235 data from human PI3Kα in comparable enzymatic assays. |
Why This Matters
Sub‑nanomolar PI3Kα affinity enables use of lower compound concentrations in cellular assays, reducing the risk of off‑target effects driven by excess inhibitor.
- [1] BindingDB Entry BDBM50387593. Ki data for 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one vs. mouse PI3Kα. Curated from Le et al. Bioorg Med Chem Lett. 2012;22:5098-5103. Accessed via BindingDB. View Source
- [2] Pannifer A, Greasley SE. Crystal structure of PI3Kγ in complex with 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. PDB: 4FA6. doi:10.2210/pdb4FA6/pdb. View Source
- [3] Raynaud FI, Eccles SA, Patel S, et al. Biological properties of the potent and selective PI3K inhibitor PI-103. Cancer Res. 2007;67(12):5840-5850. doi:10.1158/0008-5472.CAN-06-4108. View Source
- [4] Maira SM, Stauffer F, Brueggen J, et al. Identification and characterization of NVP-BEZ235, a new orally available dual PI3K/mTOR inhibitor. Mol Cancer Ther. 2008;7(7):1851-1863. doi:10.1158/1535-7163.MCT-08-0017. View Source
